molecular formula C21H30N2O4 B248431 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

カタログ番号 B248431
分子量: 374.5 g/mol
InChIキー: TZZFHXBYAWECQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was developed as a potential treatment for various neurological and psychiatric disorders, including addiction, anxiety, and epilepsy. CPP-115 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

作用機序

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 acts as a GABA aminotransferase inhibitor, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can reduce excitatory neurotransmission and promote a state of calmness and relaxation.
Biochemical and Physiological Effects
3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and a decrease in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been shown to improve cognitive function and memory in preclinical studies.

実験室実験の利点と制限

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied in preclinical models, which can provide a solid foundation for further research. However, one limitation of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 is that its effects may vary depending on the specific animal model or experimental conditions used.

将来の方向性

There are several areas of research that could be explored further with 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. One potential avenue is the development of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 as a treatment for substance abuse disorders. It has shown promising results in preclinical models of addiction and could be further studied as a potential therapy for drug addiction. Additionally, the effects of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 on cognitive function and memory could be explored further, as it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, the mechanism of action of 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 could be further investigated to better understand its effects on neuronal activity and neurotransmitter systems.

合成法

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can be synthesized by reacting cyclopentylmagnesium bromide with 4-(3,4-dimethoxybenzoyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with propionyl chloride to yield 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. The synthesis process is relatively simple and can be conducted on a large scale.

科学的研究の応用

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been studied extensively in preclinical models of addiction, anxiety, and epilepsy. It has been shown to increase GABA levels in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in seizure activity. 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

特性

製品名

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

分子式

C21H30N2O4

分子量

374.5 g/mol

IUPAC名

3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3

InChIキー

TZZFHXBYAWECQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

正規SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。